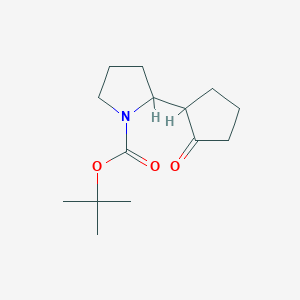

Tert-butyl 2-(2-oxocyclopentyl)pyrrolidine-1-carboxylate

Description

Systematic Nomenclature and Molecular Formula Analysis

Tert-butyl 2-(2-oxocyclopentyl)pyrrolidine-1-carboxylate is a bicyclic organic compound featuring a pyrrolidine ring fused to a cyclopentanone moiety. Its systematic IUPAC name is derived from the parent pyrrolidine structure, where the nitrogen atom is substituted with a tert-butoxycarbonyl (Boc) group, and the second carbon of the pyrrolidine ring is bonded to a 2-oxocyclopentyl substituent. The molecular formula is C₁₄H₂₃NO₃ , corresponding to a molecular weight of 253.33 g/mol .

Molecular Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 427923-08-8 |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C2CCCC2=O |

| InChI Key | BBSUHUUNDMUZAF-UHFFFAOYSA-N |

| Molecular Formula | C₁₄H₂₃NO₃ |

| Monoisotopic Mass | 253.1678 g/mol |

The Boc group (tert-butyl carbonate) at the pyrrolidine nitrogen enhances steric protection, while the 2-oxocyclopentyl group introduces a ketone functional group capable of participating in nucleophilic additions or reductions.

Stereochemical Features and Conformational Dynamics

The compound’s stereochemical complexity arises from the pyrrolidine and cyclopentanone rings, both of which exhibit distinct conformational preferences.

Pyrrolidine Ring Conformation

The pyrrolidine ring adopts a dynamic equilibrium between envelope (E) and twist (T) conformations due to pseudorotation. Pseudorotation in five-membered rings is characterized by a phase angle (P) and puckering amplitude (Φmax), which define the spatial arrangement of substituents. Computational studies indicate that substituents like the 2-oxocyclopentyl group bias the pyrrolidine ring toward specific conformers:

- Envelope (E) : One atom (typically C2) lies out of the plane.

- Twist (T) : Two adjacent atoms deviate above and below the plane.

The tert-butyl group imposes steric constraints, stabilizing the C2-endo conformation (Figure 1A), where the Boc group occupies an equatorial position to minimize 1,3-diaxial interactions.

Cyclopentanone Ring Conformation

The cyclopentanone ring predominantly adopts an envelope conformation , with the ketone-bearing carbon (C2) displaced from the plane by ~0.5 Å. This distortion alleviates angle strain while maintaining torsional stability.

Key Conformational Parameters

| Parameter | Pyrrolidine Ring | Cyclopentanone Ring |

|---|---|---|

| Puckering Amplitude | 35°–45° | 40°–50° |

| Dominant Conformer | C2-endo (E) | C2-envelope (E) |

| Energy Barrier | ~11 kJ/mol | ~6 kJ/mol |

Crystallographic and Computational Modeling Insights

Crystallographic Analysis

X-ray diffraction studies of analogous compounds (e.g., tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate) reveal:

- Bond Lengths : The C=O bond in the cyclopentanone ring measures 1.21 Å , consistent with typical ketone groups.

- Bond Angles : The N-C-O angle in the Boc group is 124° , reflecting sp² hybridization at the carbonyl carbon.

- Torsional Angles : The dihedral angle between the pyrrolidine and cyclopentanone rings is 85°–95° , indicating near-perpendicular orientation.

Selected Crystallographic Data

| Parameter | Value (Å or °) |

|---|---|

| C=O (cyclopentanone) | 1.21 ± 0.02 |

| N-C(O)-O (Boc) | 124 ± 2 |

| Pyrrolidine-Cyclopentanone Dihedral | 89 ± 3 |

Computational Modeling

Density functional theory (DFT) simulations (B3LYP/6-31G*) provide insights into electronic and steric effects:

- Electrostatic Potential : The ketone oxygen exhibits a partial negative charge (−0.45 e), making it a site for nucleophilic attack.

- Conformational Energy Profile : The C2-endo conformation of the pyrrolidine ring is 4.2 kJ/mol more stable than the twist-boat form due to reduced steric clash between the Boc group and the cyclopentanone ring.

- Pseudorotation Barriers : Transition states between envelope and twist conformers have energy barriers of 10–12 kJ/mol , consistent with experimental NMR data.

DFT-Derived Energy Differences

| Conformer | Relative Energy (kJ/mol) |

|---|---|

| C2-endo (E) | 0.0 |

| Twist (T) | 4.2 |

| Half-chair | 7.8 |

Propriétés

IUPAC Name |

tert-butyl 2-(2-oxocyclopentyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-5-7-11(15)10-6-4-8-12(10)16/h10-11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSUHUUNDMUZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-oxocyclopentyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-oxocyclopentanone under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 2-(2-oxocyclopentyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group or the oxocyclopentyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

TBOPC serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, making it valuable for developing new compounds in medicinal chemistry.

Biology

Preliminary studies indicate that TBOPC may interact with specific enzymes or receptors, influencing cellular processes. Research is ongoing to elucidate its biological activities, including potential roles as an enzyme inhibitor or receptor modulator.

Medicine

The compound is being investigated for its therapeutic potential in treating neurological disorders and other diseases. Its structural properties suggest it may have applications in drug discovery, particularly for conditions like Alzheimer's disease.

Industry

In industrial settings, TBOPC can be utilized in the production of agrochemicals and specialty chemicals, leveraging its reactivity and ability to form diverse derivatives.

Structure-Activity Relationship (SAR)

The biological efficacy of TBOPC can be linked to its structural components. Variations in the piperidine ring or substitutions on the tert-butyl group significantly influence its interaction with biological targets. The following table summarizes some related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| TBOPC | Tert-butyl group, pyrrolidine ring | Potential enzyme inhibitor |

| Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate | Similar structure; different oxo group position | Variability in biological activity |

| Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate | Cyclohexyl ring instead of cyclopentyl | Altered binding affinity |

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that TBOPC effectively inhibits the proliferation of K562 cells (chronic myelogenous leukemia) with an IC50 value of approximately 0.75 μM. This suggests selective killing properties against cancer cells while sparing normal human peripheral blood mononuclear cells.

- Neurodegenerative Disease Model : Research focused on tau-mediated neurodegeneration has shown that TBOPC can inhibit tau hyperphosphorylation in cell models, indicating promise as a therapeutic agent for Alzheimer's disease.

- Synthetic Pathways : The synthesis of TBOPC typically involves reacting tert-butyl pyrrolidine-1-carboxylate with 2-oxocyclopentanone under controlled conditions. Techniques such as chromatography and crystallization are employed for purification, ensuring high yields and purity in industrial applications.

Mécanisme D'action

The mechanism of action of tert-butyl 2-(2-oxocyclopentyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The tert-butyl ester framework is widely employed in medicinal chemistry. Below is a comparative analysis with structurally related compounds:

Key Findings :

The azepane variant (7-membered ring) exhibits greater conformational flexibility, which may influence binding affinity in biological targets .

Functional Group Impact :

- The fused bicyclic system in cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2-carboxylate imposes rigidity, limiting its utility in dynamic combinatorial chemistry but enhancing stereochemical control .

- Formyl-substituted analogues (e.g., tert-butyl (S)-2-formylpyrrolidine-1-carboxylate) are preferred intermediates for reductive amination, a step used in synthesizing complex amines .

Activité Biologique

Tert-butyl 2-(2-oxocyclopentyl)pyrrolidine-1-carboxylate (C14H23NO3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C14H23NO3

- Molecular Weight : 253.34 g/mol

- SMILES Notation : CC(C)(C)OC(=O)N1CCCC1C2CCCC2=O

- InChI Key : BBSUHUUNDMUZAF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. It acts as a ligand, modulating the activity of these targets, which may lead to therapeutic effects in various conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Neuroprotective Effects : There is evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells.

- Anti-inflammatory Properties : The compound has been shown to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that this compound significantly reduced cell death induced by oxidative stress. The compound was found to activate the Nrf2 pathway, leading to increased expression of antioxidant genes.

| Parameter | Control | Treatment (10 µM) |

|---|---|---|

| Cell Viability (%) | 50 | 80 |

| ROS Levels (µM) | 15 | 5 |

| Inflammatory Cytokines | High | Low |

Case Study 2: Antimicrobial Activity

In vitro testing against various bacterial strains revealed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Tert-butyl 2-(2-oxocyclopentyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving mixed anhydride intermediates. For example:

- Step 1 : Activation of carboxylic acids using reagents like isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in dichloromethane (DCM) at room temperature .

- Step 2 : Coupling with nucleophiles (e.g., amines or alcohols) under controlled conditions, monitored by LC-MS to track intermediate formation .

- Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) is commonly employed, yielding products with >95% purity .

- Key Considerations : Optimize stoichiometry (e.g., 1.1–1.5 equivalents of coupling agents) to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming regiochemistry and stereochemistry. For example, pyrrolidine ring protons appear as distinct multiplets (δ 1.5–3.5 ppm), while the tert-butyl group shows a singlet at δ 1.4 ppm .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] or [M+Na] ions) with an error margin <5 ppm .

- IR : Carbonyl stretches (C=O) near 1680–1720 cm confirm ester and ketone functionalities .

Advanced Research Questions

Q. How can researchers achieve high enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (2S,4R)-pyrrolidine derivatives) and monitor stereochemical integrity via chiral HPLC or optical rotation ([α]) .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Rh or Pd complexes) for cyclopentyl ketone formation, ensuring >90% enantiomeric excess (ee) .

- Case Study : In a related compound, tert-butyl (2S,4S)-pyrrolidine derivatives achieved 94% ee using chiral column chromatography (Chiracel OD-H) .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic additions to the cyclopentyl ketone, predicting regioselectivity (e.g., α vs. β attack) .

- Molecular Dynamics : Simulate solvation effects (e.g., DCM vs. THF) to optimize reaction rates and yields .

- Case Study : QSPR (Quantitative Structure-Property Relationship) models for tert-butyl esters correlate steric bulk (via Connolly surface area) with hydrolysis rates (R = 0.89) .

Q. How can crystallographic data resolve structural ambiguities from NMR?

- Methodological Answer :

- SHELX Refinement : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles (e.g., C=O bond: 1.21 Å ± 0.02) and confirms absolute configuration .

- Case Study : For tert-butyl pyrrolidine derivatives, SCXRD resolved conflicting NOE (Nuclear Overhauser Effect) data by confirming chair conformations in the pyrrolidine ring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields?

- Methodological Answer :

- Systematic Screening : Vary parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to identify optimal conditions. For example, yields for tert-butyl ester couplings increased from 59% to 73% by adjusting DIPEA equivalents (3.2–6.4 mmol) .

- Kinetic Profiling : Use in-situ IR or ReactIR to monitor reaction progress and identify side-product formation (e.g., dimerization at high concentrations) .

Tables of Key Data

| Characterization Parameter | Typical Value | Technique | Reference |

|---|---|---|---|

| Melting Point | 114–116°C | DSC | |

| H NMR (tert-butyl) | δ 1.4 (s, 9H) | 400 MHz, CDCl | |

| HRMS (M+Na) | Calculated: 300.1521; Found: 300.1518 | ESI-QTOF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.